1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide
Description
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position. This heterocyclic system is linked to a piperidine-3-carboxamide group, which is further connected via an ethyl spacer to a 6-oxopyridazin-1(6H)-yl unit.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9O2/c28-17-4-1-7-21-26(17)10-8-20-18(29)14-3-2-9-25(11-14)15-5-6-16(24-23-15)27-13-19-12-22-27/h1,4-7,12-14H,2-3,8-11H2,(H,20,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZCKXSPYWCNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCCN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Implications
The 6-oxopyridazin-1(6H)-yl moiety introduces an additional hydrogen-bond acceptor, contrasting with simpler alkyl or aryl groups in analogs like ’s N-phenyl derivative .
Pharmacokinetic Considerations :
- The piperidine-3-carboxamide group in the target compound likely improves aqueous solubility compared to ’s ethyl ester, which is prone to hydrolysis .
- The ethyl spacer between the piperidine and oxopyridazine units may confer conformational flexibility, aiding in receptor compatibility.
Biological Activity :
- Pyridazine-triazole hybrids (e.g., ) are reported as intermediates in synthesizing bioactive molecules, suggesting the target compound could serve a similar role .
- Pyrazole-substituted pyridazines () exhibit antimicrobial and anticancer properties, implying that the target’s triazole variant might share overlapping biological pathways .
Q & A
Q. Table 1: Example Synthetic Steps
| Step | Reaction Type | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Triazole coupling | CuI catalyst, 80°C | 65–70 | |
| 2 | Piperidine-amide formation | DCM, RT, 12h | 75–80 |
Basic: What analytical techniques are most effective for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : H and C NMR (DMSO-) to verify piperidine ring conformation, pyridazine substitution patterns, and triazole integration .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across assays)?
Answer:
Contradictions may arise from:
- Purity Variability : Impurities (e.g., unreacted intermediates) can skew results. Re-synthesize batches and validate via HPLC-MS .
- Assay Conditions : Optimize cell culture media (e.g., serum-free for solubility-limited compounds) and control pH/temperature .
- Target Selectivity : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to specific enzymes/receptors .
Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Systematic Substituent Variation : Modify triazole/pyridazine substituents (e.g., tert-butyl for lipophilicity) and assess impact on IC .
- 3D Conformational Analysis : Use X-ray crystallography or molecular docking to correlate piperidine ring geometry with target binding (e.g., kinase active sites) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide interactions with catalytic lysine residues) .
Q. Table 2: Example SAR Data
| Derivative | Substituent | IC (nM) | Target | Reference |
|---|---|---|---|---|
| A | -CH | 120 | Kinase X | |
| B | -CF | 45 | Kinase X |
Basic: How can solubility limitations be addressed for in vivo pharmacokinetic studies?
Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the piperidine or pyridazine moieties .
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
- LogP Optimization : Aim for LogP 2–3 via computational modeling (e.g., Schrödinger QikProp) to balance membrane permeability and solubility .
Advanced: What considerations are critical for designing in vivo efficacy studies targeting cancer or antimicrobial activity?
Answer:
- Dosing Regimen : Calculate maximum tolerated dose (MTD) via acute toxicity studies in rodents .
- Pharmacokinetics (PK) : Monitor plasma half-life (>4h for sustained efficacy) and tissue distribution (e.g., tumor-to-plasma ratio) .
- Biomarker Validation : Use ELISA or Western blot to confirm target modulation (e.g., phosphorylation inhibition) .
Advanced: How can degradation pathways be characterized to ensure compound stability?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed carboxamide) and quantify stability using Arrhenius kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
